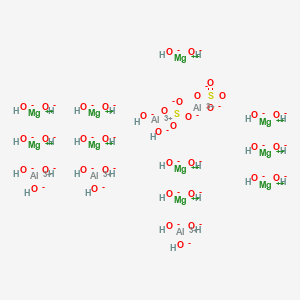
(S)-2-Phenyl-2-phenylamino-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Phenyl-2-phenylamino-ethanol, also known as (S)-phenylethylamine, is an organic compound that has a wide range of applications in the scientific and medical fields. It is an important intermediate in the synthesis of drugs and other compounds, and has been the subject of various scientific studies.
Wissenschaftliche Forschungsanwendungen
Controlled Release of Bioactives : A study by Zarandona et al. (2020) developed chitosan films containing 2-phenyl ethanol for controlled release applications. This work highlights the potential of incorporating 2-phenyl ethanol in materials for sustained release of bioactive compounds (Zarandona et al., 2020).
Selective Hydrogenation in Chemical Synthesis : Yadav and Lawate (2011) explored the selective hydrogenation of styrene oxide to 2-phenyl ethanol using a bimetallic catalyst. This process demonstrates the application of 2-phenyl ethanol in the synthesis of chemicals used in fragrances and cleaning products (Yadav & Lawate, 2011).
Synthesis of Chemical Intermediates : Akimova et al. (2004) reported the synthesis of (Z)-1,4-Diphenyl-2-phenylamino-2-butene-1,4-dione, a chemical intermediate, from 1-phenyl-2-(phenylamino)ethanone. This study provides insights into the synthetic pathways involving 2-phenylamino-ethanol derivatives (Akimova et al., 2004).
Electrogenerated Chemiluminescence : Parveen et al. (2013) investigated the electrogenerated chemiluminescence (ECL) of Ru(phen)3(2+)/2-(dibutylamino)ethanol, highlighting the potential of 2-phenyl ethanol derivatives in ECL applications (Parveen et al., 2013).
Antibacterial Activities of Derivatives : Mohammadi et al. (2013) synthesized novel 2-aryl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one derivatives with demonstrated antibacterial activities, suggesting pharmaceutical applications of 2-phenylamino-ethanol derivatives (Mohammadi et al., 2013).
Inhibition of DNA Synthesis : Zahn et al. (1966) found that 2-phenyl-ethanol and its derivatives can inhibit the in vitro synthesis of DNA, indicating potential applications in molecular biology and medicine (Zahn et al., 1966).
Microencapsulation for Stability : Qiu et al. (2019) studied the microencapsulation of 2-phenyl ethanol using carbohydrate polymers, which can be relevant for enhancing the stability and controlled release of volatile compounds (Qiu et al., 2019).
Extraction from Aqueous Solutions : Reis et al. (2006) explored the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions, demonstrating the importance of 2-phenyl ethanol derivatives in separation processes (Reis et al., 2006).
Eigenschaften
IUPAC Name |
(2S)-2-anilino-2-phenylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-11-14(12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10,14-16H,11H2/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYXTSZZPUQJNB-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928941 |
Source


|
| Record name | 2-Anilino-2-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135285-98-2 |
Source


|
| Record name | 2-Anilino-2-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B590387.png)
![4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol](/img/structure/B590388.png)


![2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol](/img/structure/B590394.png)
![1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B590395.png)

![2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol](/img/structure/B590397.png)
![4-[3-[Bis[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol](/img/structure/B590402.png)
